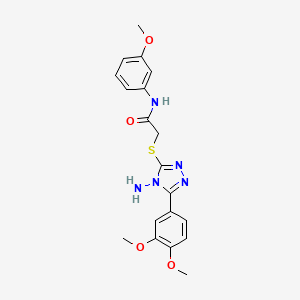

![molecular formula C20H14ClFN4O2 B2542215 2-[2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one CAS No. 1113108-17-0](/img/structure/B2542215.png)

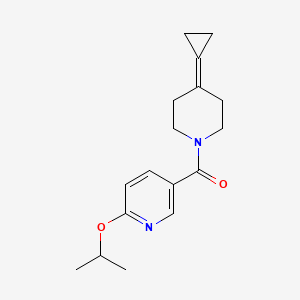

2-[2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one" is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including cardiotonic, anticancer, antiangiogenic, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the construction of the pyridazinone core followed by the introduction of various substituents that confer the desired biological activity. For instance, the synthesis of analogues with an ethenyl moiety between the phenyl and dihydropyridazinone rings has been reported to retain potent inotropic and vasodilator activity while enhancing platelet aggregation inhibitory potency . Similarly, the synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives has been described, with spectral techniques used for characterization .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry, as well as single crystal X-ray diffraction studies. For example, a related compound with a 1,3,4-oxadiazole moiety was confirmed to belong to the monoclinic system with specific lattice parameters, and no symmetry was observed in the molecule as a whole . Theoretical studies on the molecular structure, spectrum, and thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles have also been conducted .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can be influenced by the substituents present on the core structure. For instance, the introduction of a chloro substituent can be designed to act as a pro-drug, releasing a lethal species specifically within the target anaerobic bacterial cell following bioreduction . The interaction of pyridazinone derivatives with biological targets, such as benzodiazepine receptors, has also been explored, with some derivatives showing strong and selective binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as heat capacity, entropy, and enthalpy, can be related to temperature through function formulas. These properties are important for understanding the stability and reactivity of the compounds under different conditions . Additionally, the biological activities of these compounds, including their anticancer, antiangiogenic, antioxidant, and antimicrobial effects, are closely related to their chemical structure and properties .

Applications De Recherche Scientifique

Synthesis and Anticancer Properties

Synthesis and Evaluation of Pyridazinone Derivatives

A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and showed inhibitory effects on various human cancer cell lines, including liver, breast, and leukemia. Compounds demonstrated potential as antiangiogenic agents, inhibiting proangiogenic cytokines involved in tumor progression, and displayed antioxidant activities superior to standard ascorbic acid in some cases (Kamble et al., 2015).

Heterocyclic Compound Synthesis

Novel Quinazolinone Derivatives as Anti-inflammatory Agents

Synthesis of novel 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives was explored, showcasing their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).

Synthesis of Heterocycles from Furanones

Research on transforming 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone into pyridazin-3(4H)-ones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, all bearing a 3-indolyl moiety, was conducted. These compounds were evaluated for antimicrobial activity, highlighting the versatility of heterocycles in therapeutic applications (Abou-Elmagd et al., 2015).

Molecular Docking and Antimicrobial Studies

Antimicrobial Activity of Pyridazine Derivatives

A study on the synthesis of pyridazine derivatives and their biological activities revealed their potential as antimicrobial agents. This work underscores the significance of pyridazine and oxadiazole moieties in developing new therapeutic agents (Seada et al., 1989).

Synthesis of Oxadiazoles as Antimicrobial Agents

Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for antimicrobial activity. Compounds showed potent to weak activity, highlighting the therapeutic potential of oxadiazole derivatives in combating microbial infections (Gaonkar et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have been found to target peroxisome proliferator-activated receptors (pparα, -γ, and -δ) .

Mode of Action

Compounds with similar structures have been found to act as agonists for pparα, -γ, and -δ, indicating a potential interaction with these receptors .

Biochemical Pathways

Ppars are known to play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis .

Result of Action

Similar compounds have shown antifungal and antitubercular activities .

Propriétés

IUPAC Name |

2-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4O2/c21-15-5-1-14(2-6-15)20-23-18(28-25-20)11-12-26-19(27)10-9-17(24-26)13-3-7-16(22)8-4-13/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXRIAPXLCRFCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

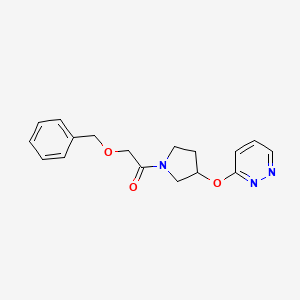

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)

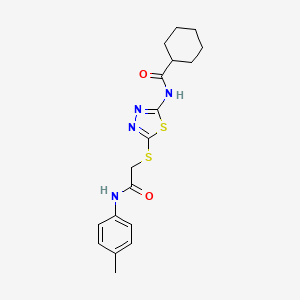

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)

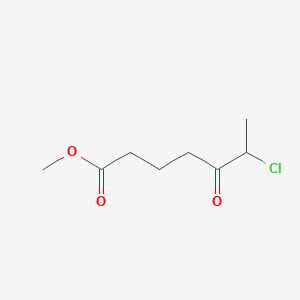

![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)